N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine
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Description
“1-adamantyl(3,4-dimethoxybenzyl)amine” is a compound that consists of two main parts: 1-adamantylamine and 3,4-dimethoxybenzylamine . 1-Adamantylamine, also known as 1-Aminoadamantane, has a molecular weight of 151.25 . 3,4-Dimethoxybenzylamine, also known as Veratrylamine, has a molecular weight of 167.21 .
Molecular Structure Analysis
The molecular structure of “1-adamantyl(3,4-dimethoxybenzyl)amine” would be a combination of the structures of 1-adamantylamine and 3,4-dimethoxybenzylamine . The adamantyl group is a three-dimensional, diamond-like structure, while the 3,4-dimethoxybenzyl group is a benzene ring with two methoxy groups attached.Physical and Chemical Properties Analysis
The physical and chemical properties of “1-adamantyl(3,4-dimethoxybenzyl)amine” would be influenced by its constituent parts. For example, 3,4-Dimethoxybenzylamine has a refractive index of 1.556, a boiling point of 281-284 °C, and a density of 1.109 g/mL at 25 °C . 1-Adamantylamine is soluble in 1 M HCl .Future Directions
The future directions for research on “1-adamantyl(3,4-dimethoxybenzyl)amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For example, there is interest in the development of new materials based on natural and synthetic nanodiamonds . Additionally, the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations could be explored .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-4-3-13(8-18(17)22-2)12-20-19-9-14-5-15(10-19)7-16(6-14)11-19/h3-4,8,14-16,20H,5-7,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLGHNRSQIUWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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